![molecular formula C15H11N3O3 B14685038 4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione CAS No. 25107-70-4](/img/structure/B14685038.png)
4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione is an organic compound with the molecular formula C15H11N3O3 It is known for its unique structure, which includes a naphthalene-1,2-dione core substituted with a 6-methoxypyridazin-3-ylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione typically involves the reaction of 6-methoxypyridazine with 1,2-naphthoquinone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in the presence of a suitable solvent, such as methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the naphthoquinone core to its corresponding hydroquinone form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
科学研究应用
4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
作用机制
The mechanism of action of 4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-Amino-6-methoxypyridazine: This compound shares the pyridazine core with a methoxy group but lacks the naphthoquinone moiety.
Sulfamethoxypyridazine: Another pyridazine derivative, used primarily as an antibiotic.
Uniqueness
4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione is unique due to its combination of a naphthoquinone core and a methoxypyridazinylamino group. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds.
属性
CAS 编号 |
25107-70-4 |
|---|---|
分子式 |
C15H11N3O3 |
分子量 |
281.27 g/mol |
IUPAC 名称 |
4-[(6-methoxypyridazin-3-yl)amino]naphthalene-1,2-dione |
InChI |
InChI=1S/C15H11N3O3/c1-21-14-7-6-13(17-18-14)16-11-8-12(19)15(20)10-5-3-2-4-9(10)11/h2-8H,1H3,(H,16,17) |
InChI 键 |
QQLHEWWXBASUQZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=NN=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



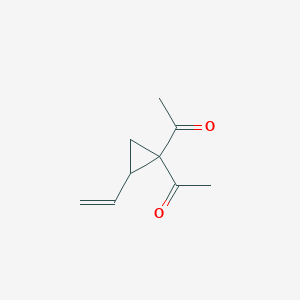
![2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684980.png)

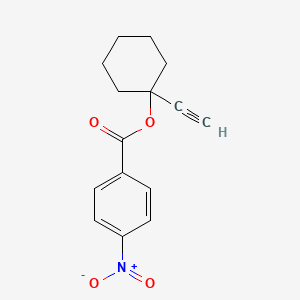

![9-Azabicyclo[6.2.0]dec-6-en-10-one](/img/structure/B14684996.png)
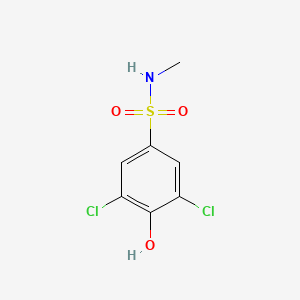

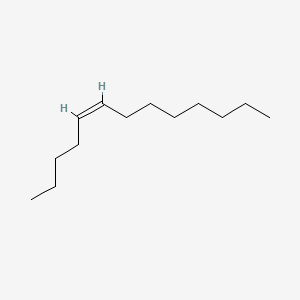
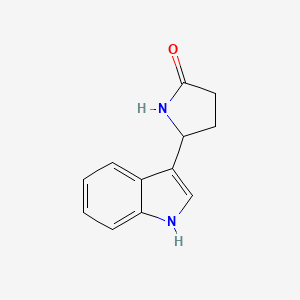
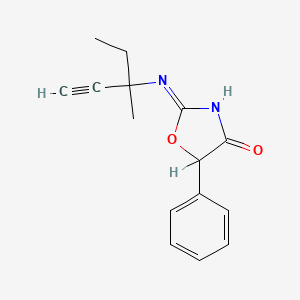
![5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14685051.png)
![[(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate](/img/structure/B14685056.png)
